molecular formula C18H12FN3O2 B7699964 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol

Cat. No.: B7699964
M. Wt: 321.3 g/mol
InChI Key: YYXUOGKSVJZPEM-UHFFFAOYSA-N
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Description

The compound “3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an oxadiazole ring, and a quinolinol group. These groups are common in many pharmaceuticals and could suggest that this compound has potential biological activity .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings (the oxadiazole and quinoline), followed by their functionalization and coupling . The exact methods would depend on the specific reactivity of the starting materials and the desired configuration of the final product.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and quinoline rings would likely make the molecule planar or nearly planar . The electron-withdrawing fluorine atom could influence the electronic distribution and reactivity of the molecule.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the oxadiazole and quinoline rings, as well as the fluorophenyl group. These groups could participate in various chemical reactions, such as nucleophilic substitutions or electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar oxadiazole and quinoline rings could make the compound soluble in polar solvents .

Safety and Hazards

As with any chemical compound, handling “3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)-7-methylquinolin-2-ol” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, or skin contact, and to use personal protective equipment .

Properties

IUPAC Name

3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-7-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3O2/c1-10-6-7-11-9-13(17(23)20-15(11)8-10)16-21-18(24-22-16)12-4-2-3-5-14(12)19/h2-9H,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXUOGKSVJZPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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